4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine
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Overview
Description
4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various coupling reactions. Common synthetic routes include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Bromination: Introduction of bromine atoms into the aromatic ring using bromine or N-bromosuccinimide (NBS).
Pyrimidine Formation: Cyclization reactions to form the pyrimidine ring, often using reagents like ammonium acetate and acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions where substituents on the aromatic rings are replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Biphenyl-4-yl)-6-(3-chloro-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine
- 4-(Biphenyl-4-yl)-6-(3-fluoro-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine
Uniqueness
The uniqueness of 4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C33H22BrN3 |
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Molecular Weight |
540.4 g/mol |
IUPAC Name |
4-(3-bromo-5-pyridin-4-ylphenyl)-2-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C33H22BrN3/c34-30-20-28(25-15-17-35-18-16-25)19-29(21-30)32-22-31(36-33(37-32)27-9-5-2-6-10-27)26-13-11-24(12-14-26)23-7-3-1-4-8-23/h1-22H |
InChI Key |
PGKFQLBZPVLWRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC(=C5)C6=CC=NC=C6)Br |
Origin of Product |
United States |
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